![molecular formula C17H20N2O5 B2681564 Ethyl 4-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate CAS No. 859859-78-2](/img/structure/B2681564.png)
Ethyl 4-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate
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Description
Ethyl 4-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate is a chemical compound that is commonly referred to as EHP-101. It is a synthetic molecule that has been developed for its potential therapeutic benefits in various medical conditions. EHP-101 has been studied extensively for its effects on the central nervous system and has shown promising results in preclinical studies.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Ethyl 4-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate:
Antimicrobial Activity
Ethyl 4-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate has shown promising antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This compound disrupts bacterial cell walls and inhibits protein synthesis, making it a potential candidate for developing new antibiotics .
Antitumor Properties
Research has indicated that this compound exhibits significant antitumor activity. It has been found to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. This makes it a valuable compound for further investigation in cancer therapy, particularly for its potential to target specific cancer cell lines .
Anti-inflammatory Effects
Ethyl 4-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate has been studied for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces the activity of enzymes like COX-2, which are involved in the inflammatory response. This suggests its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antioxidant Activity
The compound has demonstrated strong antioxidant properties, which are crucial in protecting cells from oxidative stress and damage. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes. This property is particularly beneficial in preventing diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .
Neuroprotective Effects
Ethyl 4-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate has shown potential neuroprotective effects. It protects neurons from damage caused by oxidative stress and excitotoxicity. This makes it a promising candidate for research in neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .
Antiviral Activity
Recent studies have explored the antiviral properties of this compound. It has been found to inhibit the replication of certain viruses by interfering with viral RNA synthesis and protein assembly. This suggests its potential use in developing antiviral drugs, particularly against RNA viruses .
Cardioprotective Effects
The compound has been investigated for its cardioprotective properties. It helps in reducing myocardial infarction size and improving cardiac function by modulating oxidative stress and inflammatory responses. This indicates its potential application in treating cardiovascular diseases .
Wound Healing
Ethyl 4-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate has also been studied for its role in wound healing. It promotes cell proliferation and migration, which are essential for tissue repair and regeneration. This makes it a potential candidate for developing new wound healing agents .
properties
IUPAC Name |
ethyl 4-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-2-23-17(22)19-7-5-18(6-8-19)11-12-9-16(21)24-15-4-3-13(20)10-14(12)15/h3-4,9-10,20H,2,5-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKPDGXLCVQPHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate |
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